molecular formula C10H11ClN2O4 B12047641 1-Sec-butyl-2-chloro-3,5-dinitrobenzene CAS No. 19921-90-5

1-Sec-butyl-2-chloro-3,5-dinitrobenzene

Cat. No.: B12047641
CAS No.: 19921-90-5
M. Wt: 258.66 g/mol
InChI Key: MNAALDAFPOJOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Sec-butyl-2-chloro-3,5-dinitrobenzene is a substituted benzene derivative featuring a sec-butyl group at position 1, a chlorine atom at position 2, and nitro groups at positions 3 and 3. The sec-butyl group introduces steric bulk and lipophilicity, while the electron-withdrawing nitro and chloro groups influence electronic effects and chemical stability .

Properties

IUPAC Name

1-butan-2-yl-2-chloro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-3-6(2)8-4-7(12(14)15)5-9(10(8)11)13(16)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAALDAFPOJOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245808
Record name 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19921-90-5
Record name 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19921-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Sec-butyl-2-chloro-3,5-dinitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-sec-butyl-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Sec-butyl-2-chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-sec-butyl-2-chloro-3,5-diaminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Sec-butyl-2-chloro-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Sec-butyl-2-chloro-3,5-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups and chlorine atom play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates and subsequent covalent modifications of target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Positions) Boiling Point (°C) LogP
1-Methoxy-3,5-dinitrobenzene C₇H₆N₂O₅ 198.13 5327-44-6 1-OCH₃, 3/5-NO₂ 105.3 N/A
1-Chloro-2,4-dimethoxy-3,5-dinitrobenzene C₈H₇ClN₂O₆ 262.60 5832-74-6 1-Cl, 2/4-OCH₃, 3/5-NO₂ N/A 3.22
4-Chloro-2,5-dinitrobenzene C₆H₃ClN₂O₄ 202.55 N/A 4-Cl, 2/5-NO₂ N/A N/A
1-(Chloromethyl)-3,5-dinitrobenzene C₇H₅ClN₂O₄ 216.58 N/A 1-CH₂Cl, 3/5-NO₂ N/A N/A

Key Observations :

  • Steric Effects : The sec-butyl group in the target compound increases molecular weight and steric hindrance compared to smaller substituents (e.g., methoxy or chloromethyl groups). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
  • Electronic Effects : Nitro groups are strong electron-withdrawing groups, directing electrophilic substitution to meta/para positions. Chlorine (moderately electron-withdrawing) and methoxy (electron-donating) groups alter reactivity patterns in nucleophilic aromatic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.